molecular formula C10H4F3NO3 B2424368 5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1188143-67-0

5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2424368
CAS No.: 1188143-67-0
M. Wt: 243.141
InChI Key: MEBOUBLTJXBIPX-UHFFFAOYSA-N
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Description

5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by the presence of a trifluorophenyl group attached to an oxazole ring, which in turn is connected to a carboxylic acid group

Properties

IUPAC Name

5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO3/c11-5-2-1-4(8(12)9(5)13)7-3-6(10(15)16)14-17-7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOUBLTJXBIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=NO2)C(=O)O)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188143-67-0
Record name 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2,3,4-trifluoroaniline with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the oxazole ring contributes to its stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2,3,4-Trifluorophenylboronic acid
  • 2,3,5-Trifluoromethylpyridine
  • 3,4,5-Trifluorophenol

Comparison: Compared to these similar compounds, 5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

5-(2,3,4-Trifluorophenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this oxazole derivative a candidate for further investigation.

  • Molecular Formula : C10H4F3NO3
  • Molar Mass : 243.14 g/mol
  • CAS Number : 2178052-55-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate better interaction with target proteins or enzymes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies indicate effectiveness against certain bacterial strains, suggesting it may inhibit bacterial growth through disruption of cellular processes.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of kinases or phosphatases, which are crucial in cancer progression and other diseases.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types, indicating strong anticancer potential.

Case Study 2: Antimicrobial Activity

In a recent antimicrobial assay against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests that it could serve as a lead compound for the development of new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerVarious Cancer Cell Lines10 - 30Induction of apoptosis
AntimicrobialStaphylococcus aureus15Inhibition of bacterial growth
Enzyme InhibitionSpecific KinasesTBDModulation of signaling pathways

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